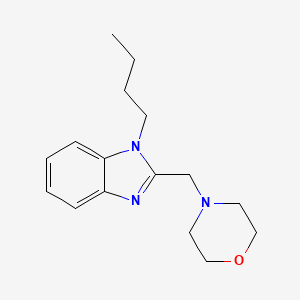![molecular formula C20H17NO3 B4393471 2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4393471.png)
2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción general
Descripción
2,6,7-trimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as TPD, is a heterocyclic compound that has attracted significant attention from the scientific community due to its unique properties. TPD is known for its ability to undergo reversible oxidation and reduction, making it a promising candidate for various applications in the fields of electrochemistry, materials science, and biomedical research.
Aplicaciones Científicas De Investigación
Antioxidant Activity and Health Benefits
Pyrano[2,3-c]pyrrole derivatives have been investigated for their antioxidant properties. These compounds may play a role in scavenging free radicals, protecting cells from oxidative stress, and potentially contributing to overall health. Researchers explore their potential as natural antioxidants or as leads for drug development .
Biological Activity and Drug Discovery
The unique pyrano[2,3-c]pyrrole scaffold offers opportunities for designing novel biologically active molecules. Scientists study its interactions with biological targets, including enzymes, receptors, and proteins. By modifying substituents on the chromone ring, researchers aim to develop new drugs for various diseases .
Inhibition of SARS-CoV-2 Main Protease (Mpro)
Pyrano[2,3-c]pyrrole compounds, such as Pyranonigrin A, exhibit potent inhibitory activity against the Main protease (Mpro) of the SARS-CoV-2 virus. This finding is particularly relevant in the context of COVID-19 drug discovery .
Synthetic Methodologies and Library Generation
Efficient synthetic procedures have been developed for the preparation of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. These methods allow the creation of diverse compound libraries using multicomponent processes. Researchers can explore a wide range of substituents under mild conditions, facilitating the practical synthesis of title compounds .
Chromone-Fused Heterocyclic Compounds
While much attention has been given to 2(3)-substituted and 2,3-disubstituted chromones, synthetic methodologies for accessing chromone-fused rings remain scarce. Pyrano[2,3-c]pyrrole represents a unique bicyclic skeleton that combines chromone and pyrrole moieties. Researchers investigate its synthetic routes and potential applications .
Diversity-Oriented Synthesis (DOS)
The concept of diversity-oriented synthesis (DOS) involves creating structurally diverse compound libraries. Pyrano[2,3-c]pyrrole derivatives serve as privileged structural motifs, making them valuable templates for DOS strategies. Researchers explore their use in rapid discovery of biologically active molecules .
Propiedades
IUPAC Name |
2,6,7-trimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-11-9-14-15(10-12(11)2)24-19-16(18(14)22)17(21(3)20(19)23)13-7-5-4-6-8-13/h4-10,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZJEOYBBAJEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



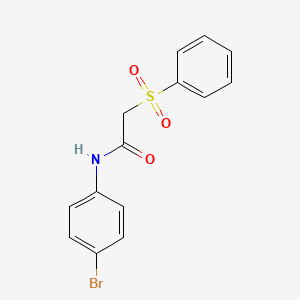

![1,3-dimethyl-5,5-bis[2-oxo-2-(1-piperidinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4393402.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4393403.png)
![({1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4393407.png)
![2-{[1-(2-chloro-3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid](/img/structure/B4393413.png)
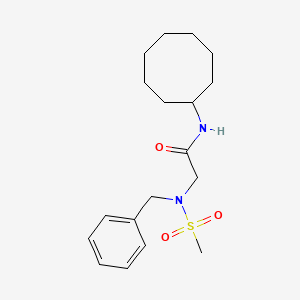
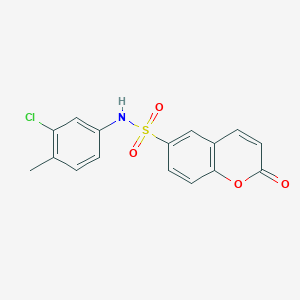
![5-methyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4393438.png)
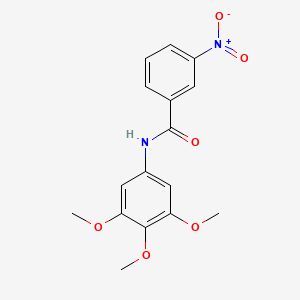
![{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4393449.png)
![2-{2-methoxy-4-[(4-methyl-1-piperidinyl)carbonothioyl]phenoxy}acetamide](/img/structure/B4393454.png)
![N-benzyl-4-{[(diethylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4393462.png)
